molecular formula C10H18O4 B14276294 2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester CAS No. 136528-28-4

2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester

Cat. No.: B14276294
CAS No.: 136528-28-4
M. Wt: 202.25 g/mol
InChI Key: SWGSQYVGWUFKFA-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester is an organic compound with the molecular formula C10H18O4. This compound is known for its applications in various fields, including polymer chemistry and materials science. It is a derivative of propenoic acid and is characterized by the presence of an ethyl ester group and a tert-butyl peroxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester typically involves the esterification of 2-Propenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions further improves the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or acids depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.

    Materials Science: The compound is employed in the development of advanced materials with specific properties such as thermal stability and mechanical strength.

    Biomedical Research: It is investigated for its potential use in drug delivery systems and as a component in biomedical devices.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester involves its reactivity as an ester and a peroxy compound. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The tert-butyl peroxy group can decompose to generate free radicals, which can initiate polymerization reactions or other radical-mediated processes.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester:

    Methacrylic acid, ethyl ester: This compound has an ethyl ester group but lacks the tert-butyl peroxy group.

    2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester:

Uniqueness

2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester is unique due to the presence of both an ethyl ester group and a tert-butyl peroxy group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in the synthesis of specialized polymers and materials.

Properties

CAS No.

136528-28-4

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

ethyl 2-(tert-butylperoxymethyl)prop-2-enoate

InChI

InChI=1S/C10H18O4/c1-6-12-9(11)8(2)7-13-14-10(3,4)5/h2,6-7H2,1,3-5H3

InChI Key

SWGSQYVGWUFKFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)COOC(C)(C)C

Origin of Product

United States

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